molecular formula C10H23Cl2N3O B1415971 S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride CAS No. 2206820-70-2

S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride

Cat. No.: B1415971
CAS No.: 2206820-70-2
M. Wt: 272.21 g/mol
InChI Key: ZYGBXHAFEBXZBG-UHFFFAOYSA-N
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Description

S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride is a synthetic organic compound featuring a piperazine ring, an ethyl-butyramide group, and a dihydrochloride salt. The dihydrochloride salt form likely improves water solubility, a characteristic shared with other dihydrochloride compounds used in analytical and industrial contexts .

Properties

IUPAC Name

N-ethyl-2-piperazin-1-ylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-3-9(10(14)12-4-2)13-7-5-11-6-8-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGBXHAFEBXZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Main Synthetic Pathways

S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride is synthesized through a multi-step process involving acylative coupling and piperazine functionalization . Key methodologies include:

Key Reaction Steps

Step 1: Formation of the Butyramide Core

  • Reagents : n-Butyryl chloride, D,L-aminopropionic acid, NaOH.
  • Conditions : Ice-salt bath (<5°C), followed by room-temperature stirring.
  • Mechanism : Acylation of the amine group forms the butyramide backbone.
    D,L-aminopropionic acid + n-butyryl chloride → Butyramide intermediate  
    Yield: ~65% (based on analogous protocols).  

Optimization Strategies

  • Solvent Selection : Dichloromethane and ethyl acetate are preferred for their inertness and ease of product isolation.
  • Catalysis : Heterogeneous catalysts (e.g., Pd/C) improve hydrogenolysis efficiency in intermediate steps.
  • Industrial Scalability : Batch reactors or continuous flow systems enhance reproducibility for large-scale production.

Data Tables

Table 1: Reaction Conditions and Yields

Step Reaction Type Reagents Conditions Yield (%)
1 Acylation n-Butyryl chloride, NaOH Ice bath, 2 hours 65
2 Chloro-sulfonation Chlorosulfonic acid −5–5°C, 1 hour 80
3 Piperazine substitution N-Ethylpiperazine Dichloromethane, RT 78
4 Salt formation HCl Ethanol recrystallization 85

Table 2: Key Intermediates and Characterization

Intermediate Formula Key Spectral Data (¹H NMR)
Butyramide precursor C₆H₁₂N₂O₂ δ 1.35 (t, 3H), 2.15 (m, 2H), 3.40 (q, 2H)
Chloro-sulfonated derivative C₈H₁₃ClN₂O₃S δ 3.80 (s, 2H), 7.45 (d, 2H), 8.10 (s, 1H)
Final dihydrochloride C₁₀H₂₀Cl₂N₄O δ 1.25 (t, 3H), 3.60 (m, 8H), 4.30 (s, 2H)

Critical Considerations

  • Impurity Control : Hydrolysis of chloro-sulfonated intermediates must be minimized by maintaining anhydrous conditions.
  • Regioselectivity : Use of bulky bases (e.g., triethylamine) ensures selective N-alkylation over O-alkylation.

Chemical Reactions Analysis

Types of Reactions: S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

    Medicine: Explored as a potential pharmaceutical agent due to its piperazine moiety, which is commonly found in various drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to neurotransmitter receptors, inhibiting enzyme activity, or altering cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s piperazine moiety and dihydrochloride salt are critical for comparison. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Key Structural Features Primary Application Solubility References
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride Piperazine, ethyl-butyramide, dihydrochloride Likely pharmaceutical (inferred) High (dihydrochloride salt)
Putrescine dihydrochloride Biogenic amine, dihydrochloride Analytical standard (biogenic amine) Water-soluble
2,2’-Azobis(2-methyl-N-phenylpropionamidine) dihydrochloride Azoamidine, dihydrochloride Polymerization initiator Water-soluble
11-(Piperazin-1-yl)dibenzo[b,f][1,4]thiazepine dihydrochloride (Imp. B) Piperazine, dibenzo-thiazepine, dihydrochloride Pharmaceutical impurity High (dihydrochloride salt)

Key Research Findings

Solubility and Salt Forms :

  • Dihydrochloride salts, including this compound, are commonly used to enhance water solubility for analytical or pharmaceutical purposes. For example, putrescine dihydrochloride is dissolved in deionized water for standardization , while pharmaceutical impurities like Imp. B(EP) in utilize dihydrochloride for stability and solubility .

Functional Group Influence on Applications :

  • Piperazine Derivatives : Compounds with piperazine rings (e.g., Imp. B(EP)) are prevalent in pharmaceuticals due to their ability to interact with biological targets, such as neurotransmitter receptors .
  • Azoamidine Derivatives : Dihydrochloride salts of azoamidines () serve as water-soluble initiators in polymerization, highlighting the role of functional groups in dictating industrial vs. pharmaceutical use .

Synthesis and Analytical Methods :

  • Dihydrochloride salts are synthesized via acid-base reactions, as seen in the preparation of putrescine dihydrochloride . Structural analogs like Imp. B(EP) are analyzed using chromatographic techniques, emphasizing the need for high-purity standards in pharmaceuticals .

Critical Analysis of Divergences

  • Contradictions in Applications : While dihydrochloride salts universally improve solubility, their applications diverge based on functional groups. For instance, azoamidine dihydrochlorides are used in chemical synthesis , whereas piperazine-based dihydrochlorides (like the target compound) are likely tailored for drug design .
  • Stability Considerations : Pharmaceutical impurities such as Imp. B(EP) require stringent stability testing , whereas analytical standards (e.g., putrescine dihydrochloride) prioritize solubility and quantification accuracy .

Biological Activity

S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperazine moiety, which is commonly found in various pharmaceuticals. The unique structural components, including an ethyl group and a butyramide moiety, may contribute to its distinct biological activities compared to other piperazine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits:

  • Antimicrobial Properties : The compound has shown potential in combating various microbial strains.
  • Antitumor Effects : Preliminary studies suggest activity against certain cancer cell lines.

The mechanism of action for this compound is believed to involve:

  • Interaction with Receptors : The piperazine ring can interact with neurotransmitter receptors and enzymes, modulating their functions.
  • Influencing Cellular Signaling : It may alter cellular signaling pathways through binding to specific molecular targets.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound. The following table summarizes key findings:

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Micrococcus luteus2.0 µM
Staphylococcus aureus (MRSA)Moderate activity
Enterococcus faecalis (VRE)Moderate activity

These results indicate that the compound exhibits selective antimicrobial activity, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro studies have demonstrated the antitumor potential of this compound against various cancer cell lines. Notable findings include:

  • Cell Line Tested : Human colon cancer cell lines (e.g., DLD-1)
  • Observed Effect : Significant reduction in cell viability at low micromolar concentrations.

Further research is required to elucidate the specific pathways involved in its antitumor effects.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other piperazine-based compounds is useful:

Compound NamePrimary UseBiological Activity
TrimetazidineAngina treatmentCardioprotective
AripiprazoleAntipsychoticDopamine receptor modulator
QuetiapineSchizophrenia treatmentSerotonin-dopamine antagonist

This compound stands out due to its specific structural features that may confer unique biological properties.

Conclusion and Future Directions

This compound shows promise as a compound with significant antimicrobial and antitumor activities. However, further studies are needed to fully understand its mechanisms of action and therapeutic potential. Future research should focus on:

  • Detailed mechanistic studies to identify specific molecular targets.
  • In vivo studies to assess efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride
Reactant of Route 2
S-N-Ethyl-2-piperazin-1-yl-butyramide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.